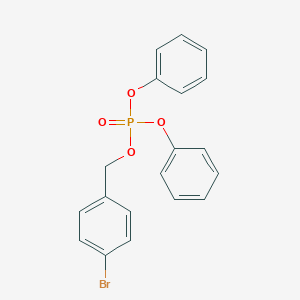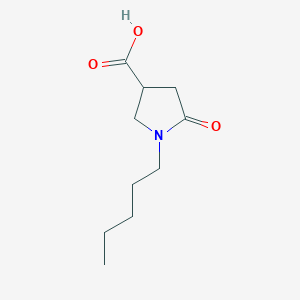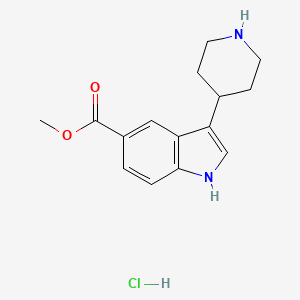
(4-Bromophenyl)methyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)methyl diphenyl phosphate is an organophosphorus compound with the molecular formula C19H16BrO4P It is a derivative of diphenyl phosphate, where one of the phenyl groups is substituted with a 4-bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl diphenyl phosphate typically involves the reaction of (4-bromophenyl)methanol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(4−Bromophenyl)methanol+Diphenyl chlorophosphate→(4−Bromophenyl)methyl diphenyl phosphate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)methyl diphenyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would yield a (4-aminophenyl)methyl diphenyl phosphate.
Hydrolysis: The major products are (4-bromophenyl)methanol and diphenyl phosphate.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)methyl diphenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology: It can be used as a probe to study enzyme activities, especially those involving phosphate ester hydrolysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)methyl diphenyl phosphate involves its interaction with molecular targets, such as enzymes that catalyze phosphate ester hydrolysis. The compound can act as a substrate or inhibitor, depending on the enzyme and reaction conditions. The bromine atom in the 4-bromophenyl group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)methyl diphenyl phosphate
- (4-Methylphenyl)methyl diphenyl phosphate
- (4-Nitrophenyl)methyl diphenyl phosphate
Uniqueness
(4-Bromophenyl)methyl diphenyl phosphate is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from other similar compounds, such as (4-chlorophenyl)methyl diphenyl phosphate, which has a chlorine atom instead of bromine.
Propiedades
IUPAC Name |
(4-bromophenyl)methyl diphenyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrO4P/c20-17-13-11-16(12-14-17)15-22-25(21,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXOLBGTVQFQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OCC2=CC=C(C=C2)Br)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2906871.png)
![N-(1,1-Dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2906872.png)
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2906875.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2906877.png)
![3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2906878.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B2906879.png)


![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide](/img/structure/B2906884.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)
![Ethyl imidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2906887.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2906888.png)

